molecular formula C24H36ClNO2 B1665517 ADDA 5 hydrochloride

ADDA 5 hydrochloride

Cat. No.: B1665517
M. Wt: 406.0 g/mol
InChI Key: YZSRZEWBOXEFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

ADDA 5 hydrochloride exerts its effects by inhibiting cytochrome c oxidase (CcO), an enzyme involved in the electron transport chain of mitochondria. By partially and non-competitively inhibiting CcO, this compound disrupts the bioenergetics reserve capacity of cells, leading to reduced ATP production and cell growth inhibition . This mechanism is particularly effective against glioma cells and glioma stem cells .

Similar Compounds:

  • ADDA 1 hydrochloride
  • ADDA 2 hydrochloride
  • ADDA 3 hydrochloride
  • ADDA 4 hydrochloride

Comparison: While all these compounds share a similar core structure and mechanism of action, this compound is unique in its higher selectivity and potency against cytochrome c oxidase from human glioma and bovine heart cells . This makes it a valuable tool in cancer research and other scientific studies.

Future Directions

ADDA 5 hydrochloride has been used as a complex IV inhibitor to study its effects on leptomeningeal derivatives of human breast and lung cancer cells . It shows promise in the field of cancer research, particularly in the study of glioma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADDA 5 hydrochloride involves the reaction of 1-adamantyl ethyl ether with 3,4-dihydro-2(1H)-isoquinolinyl-2-propanol. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) or water for various applications .

Chemical Reactions Analysis

Types of Reactions: ADDA 5 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2.ClH/c26-23(16-25-7-5-21-3-1-2-4-22(21)15-25)17-27-8-6-24-12-18-9-19(13-24)11-20(10-18)14-24;/h1-4,18-20,23,26H,5-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSRZEWBOXEFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.